![molecular formula C12H20N2O2 B7509965 N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7509965.png)
N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).
作用機序
N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide selectively targets mutant forms of EGFR, particularly the T790M mutation, which is resistant to first- and second-generation EGFR inhibitors. By irreversibly binding to the mutant EGFR, N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide inhibits downstream signaling pathways that promote cell survival and proliferation, leading to tumor regression.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide has been shown to have minimal off-target effects, resulting in fewer side effects compared to first- and second-generation EGFR inhibitors. N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.
実験室実験の利点と制限
N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide has several advantages for use in lab experiments, including its specificity for mutant EGFR and its minimal off-target effects. However, its irreversible binding to EGFR may limit its use in certain experimental settings, and its high cost may also be a limitation for some researchers.
将来の方向性
For N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide research include investigating its efficacy in combination with other targeted therapies or immunotherapies, exploring its potential use in other cancer types, and identifying mechanisms of resistance to N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide in order to develop strategies to overcome resistance. Additionally, further research is needed to fully understand the long-term effects of N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide treatment and its potential impact on patient survival.
合成法
N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide is synthesized through a multistep process that involves the reaction of 2-bromo-4-methoxy-5-(trifluoromethyl)aniline with (R)-2-(cyclohexylamino)propanoic acid to form the intermediate compound, which is then treated with 1,2-diaminocyclohexane and trifluoroacetic acid to yield N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide.
科学的研究の応用
N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC, particularly in patients with EGFR T790M mutation. In a phase I clinical trial, N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide demonstrated a response rate of 51% in patients with EGFR T790M mutation-positive NSCLC. Subsequent phase II and III trials confirmed the efficacy of N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide in this patient population, leading to its approval by the US Food and Drug Administration (FDA) in 2015.
特性
IUPAC Name |
N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-11(14-7-4-8-14)9-13-12(16)10-5-2-1-3-6-10/h10H,1-9H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEVELQJMDQRPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)N2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。